molecular formula C11H9BrN2O B13274837 3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde

3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde

Cat. No.: B13274837
M. Wt: 265.11 g/mol
InChI Key: XHXATLRLBVZGAN-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde is an organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 4-bromo-1H-pyrazole with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)methylbenzene
  • 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol
  • 4-Bromo-1H-pyrazole

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde is unique due to the presence of both a brominated pyrazole ring and a benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-4-methylbenzaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-8-2-3-9(7-15)4-11(8)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

XHXATLRLBVZGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)N2C=C(C=N2)Br

Origin of Product

United States

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